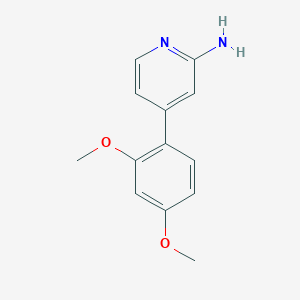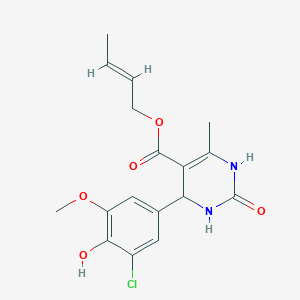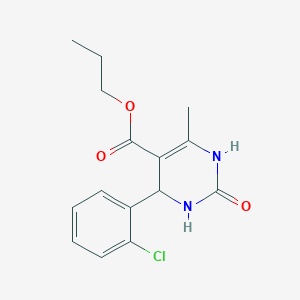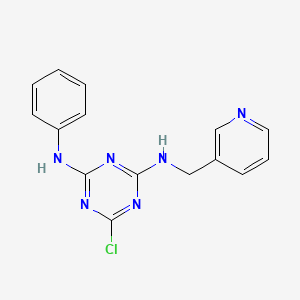![molecular formula C11H9IN2O3 B3870578 N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-5-methylfuran-2-carboxamide](/img/structure/B3870578.png)
N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-5-methylfuran-2-carboxamide
Overview
Description
N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-5-methylfuran-2-carboxamide is a heterocyclic compound that belongs to the furan family. This compound is characterized by the presence of an iodine atom attached to the furan ring, which significantly influences its chemical properties and reactivity. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-5-methylfuran-2-carboxamide typically involves the condensation of 5-iodofuran-2-carbaldehyde with 5-methylfuran-2-carboxamide under acidic conditions. The reaction is carried out in a solvent such as ethanol, with the addition of a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The iodine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-5-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The iodine atom in the furan ring plays a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-5-methylfuran-2-carboxamide
- N-[(Z)-(5-chlorofuran-2-yl)methylideneamino]-5-methylfuran-2-carboxamide
- N-[(Z)-(5-fluorofuran-2-yl)methylideneamino]-5-methylfuran-2-carboxamide
Uniqueness
The presence of the iodine atom in N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-5-methylfuran-2-carboxamide distinguishes it from other similar compounds. Iodine imparts unique electronic and steric properties, enhancing the compound’s reactivity and potential biological activity .
Properties
IUPAC Name |
N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O3/c1-7-2-4-9(16-7)11(15)14-13-6-8-3-5-10(12)17-8/h2-6H,1H3,(H,14,15)/b13-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVNPUBZHPLWKA-MLPAPPSSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NN=CC2=CC=C(O2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)N/N=C\C2=CC=C(O2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(2E)-2-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B3870519.png)

![2-[(Z)-1-(2-chlorophenyl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B3870532.png)


![(4-ethyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3870548.png)
![4-[(5-chloro-2-nitrophenyl)thio]-2-methyl-2H-1,2,3-triazole](/img/structure/B3870554.png)
![[(E)-(5-bromo-2-methoxyphenyl)methylideneamino] benzoate](/img/structure/B3870561.png)
![(3-bicyclo[2.2.1]hept-2-yl-2-propyn-1-yl)cyclohexyl(methyl)amine](/img/structure/B3870574.png)
![N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine](/img/structure/B3870598.png)
![2-{[(1E)-(4-NITROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE](/img/structure/B3870604.png)
![1-(3-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B3870621.png)
